cis-Permethrin
Description
Significance of Geometric and Stereoisomeric Forms in Chemical Science
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. chemguide.co.uk Stereoisomers are a subset of isomers where the atoms are connected in the same sequence, but their three-dimensional orientation differs. unizin.org This class is further divided into two main types: geometric isomers and optical isomers. libretexts.org
Geometric isomerism, often referred to as cis-trans isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond or a ring structure. chemguide.co.uksavemyexams.com In "cis" isomers, similar functional groups are on the same side of the bond, while in "trans" isomers, they are on opposite sides. savemyexams.com This seemingly subtle difference in spatial arrangement can lead to significant variations in physical properties, such as boiling point and polarity, and chemical reactivity. savemyexams.comck12.org For instance, the cis isomer of a molecule may be polar, leading to stronger intermolecular forces and a higher boiling point compared to its non-polar trans counterpart. chemguide.co.uk
Stereoisomers that are non-superimposable mirror images of each other are called enantiomers, a type of optical isomerism. libretexts.org The presence of a chiral center, a carbon atom bonded to four different groups, is a common cause of this phenomenon. savemyexams.com While optical isomers often have similar physical properties, their interaction with plane-polarized light and other chiral molecules can differ significantly. libretexts.org
The distinct properties of different isomers are of great interest in scientific research. The ability to isolate and study individual isomers, such as cis-Permethrin, allows for a more precise understanding of their behavior and potential applications.
Overview of Academic Research Trajectories for this compound
Permethrin (B1679614) is a synthetic pyrethroid insecticide that exists as a mixture of stereoisomers due to two chiral centers in its cyclopropane (B1198618) ring. inchem.org These isomers are broadly categorized into cis and trans forms based on the relative orientation of the substituents on the cyclopropane ring. inchem.org Commercially available permethrin is typically a mixture of cis and trans isomers, with ratios varying depending on the production method (e.g., 40:60, 25:75, or 80:20 cis:trans). tandfonline.comgoogle.com The (1R,3S)-trans and (1R,3R)-cis enantiomers are primarily responsible for permethrin's insecticidal properties. wikipedia.org
A significant area of research involves the development of sensitive and accurate analytical methods for the simultaneous determination of cis- and trans-Permethrin (B105639). Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common techniques employed for this purpose. tandfonline.comrasayanjournal.co.in For instance, a two-step liquid-liquid extraction method followed by GC with negative chemical ionization mass spectrometry (GC-NCI-MS) has been reported as a highly sensitive method for analyzing both isomers in rat plasma and brain. tandfonline.com Another approach utilized gas chromatography-ion trap tandem mass spectrometry to measure the isomers and their metabolites in various rat tissues. researchgate.netnih.gov
The synthesis of specific permethrin isomers is another active area of research. Methods have been developed to produce permethrin with specific cis:trans ratios, such as blending different isomer mixtures to achieve a desired ratio. google.com The synthesis of derivatives of this compound, such as carboxamides, has also been explored to investigate structure-activity relationships. acs.org
Research has also delved into the comparative insecticidal efficacy of the isomers. Some studies have indicated that this compound exhibits excellent efficacy for vector control. conicet.gov.arresearchgate.net The table below summarizes key research findings related to the analytical determination and properties of this compound.
| Research Focus | Key Findings | Analytical Methods Used | References |
|---|---|---|---|
| Simultaneous Determination in Biological Samples | Developed a sensitive method for measuring cis- and trans-permethrin in rat plasma and brain using a small sample volume (100 μL). | Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) | tandfonline.com |
| Quantification in Various Rat Tissues | An analytical method was developed to measure cis- and trans-permethrin and their metabolites in multiple rat tissues and fluids. | Gas Chromatography-Ion Trap Tandem Mass Spectrometry | researchgate.netnih.gov |
| Synthesis of Specific Isomer Ratios | A method was patented for producing permethrin with a desired cis:trans ratio by blending different isomer mixtures. | Chiral High-Performance Liquid Chromatography (HPLC) for isomer content analysis | google.com |
| Synthesis of this compound Derivatives | Synthesized and characterized carboxamide derivatives of (±)-cis-permethrin acid to evaluate their larvicidal properties. | 13C NMR Spectroscopy and Mass Spectrometry | acs.org |
| Insecticidal Efficacy | Studies indicated that the cis isomer of permethrin has excellent efficacy for the control of various insect vectors. | Laboratory and scaled-up bioassays | conicet.gov.arresearchgate.net |
| Screening in Environmental Samples | A magnetic particle enzyme-linked immunosorbent assay (ELISA) was developed for rapid screening of cis/trans-permethrin in soil and dust. | ELISA and Gas Chromatography/Mass Spectrometry (GC/MS) | tandfonline.com |
The distinct physicochemical properties of cis- and trans-permethrin have also been a subject of study. The table below presents some of these properties.
| Property | This compound | trans-Permethrin | References |
|---|---|---|---|
| Melting Point | 63 - 65 °C | 44 - 47 °C | inchem.org |
| Vapor Pressure (20 °C) | 2.5 µPa | 1.5 µPa | inchem.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038338, DTXSID5052208 | |
| Record name | (+/-)-cis-Permethrin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-cis-Permethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61949-76-6, 54774-45-7 | |
| Record name | cis-Permethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1R-cis-Permethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54774-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-cis-Permethrin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Permethrin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-cis-Permethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0038338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-cis-Permethrin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PERMETHRIN, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/620Q217008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | PERMETHRIN, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC30YV53C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isomeric and Stereochemical Characterization of Cis Permethrin
Structural Elucidation of Stereoisomeric Forms
The term cis-permethrin refers to the geometric isomers where the substituents on the cyclopropane (B1198618) ring—specifically the dichloroethenyl group at carbon 3 and the ester group at carbon 1—are located on the same side of the ring's plane. michberk.com This geometric arrangement distinguishes it from trans-permethrin (B105639), where they are on opposite sides.
Within the cis configuration, two stereoisomers exist. These are enantiomers, or non-superimposable mirror images of each other. michberk.com They are designated based on the absolute configuration (R or S) at the two chiral carbons of the cyclopropane ring (C1 and C3). The two enantiomers of this compound are:
(1R,3R)-cis-permethrin
(1S,3S)-cis-permethrin
The separation and identification of these individual stereoisomers can be accomplished using specialized analytical techniques such as enantioselective high-performance liquid chromatography (HPLC), often employing a cellulose-based chiral column. nih.gov
| Data Table 1: Stereoisomeric Forms of this compound | |
| Property | Description |
| Geometric Isomerism | cis configuration: Substituents at C1 and C3 of the cyclopropane ring are on the same side of the ring plane. michberk.com |
| Chiral Centers | Carbons 1 and 3 of the cyclopropane ring. michberk.comnih.gov |
| Enantiomeric Pair | (1R,3R)-cis-permethrin and (1S,3S)-cis-permethrin. michberk.comresearchgate.net |
| Relationship | Non-superimposable mirror images. michberk.com |
Principles of Chirality and Enantiomerism in this compound
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. In this compound, this property arises from the presence of two asymmetric carbon atoms (chiral centers) at the C1 and C3 positions of the cyclopropane ring. nih.govresearchgate.net
The specific three-dimensional arrangement of atoms around these chiral centers determines the molecule's absolute configuration, which is described using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the 'R' (rectus) or 'S' (sinister) designation for each center. For this compound, the two possible combinations are (1R,3R) and (1S,3S). These two molecules, known as an enantiomeric pair, have identical physical and chemical properties in an achiral environment but often exhibit vastly different biological activities. pnas.org
Differential Biological Activity Attributed to this compound Isomers and Enantiomers
The spatial arrangement of a molecule is critical to its interaction with biological systems, and the stereoisomers of this compound provide a clear example of this principle. The insecticidal potency is almost entirely attributable to one of the two enantiomers. nih.govpnas.org
Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological function. For pyrethroids like permethrin (B1679614), it is well-established that the insecticidal activity is highly dependent on stereochemistry. nih.gov Research consistently shows that the enantiomers with the 1R configuration are the most potent insecticides. michberk.comwikipedia.org
In the case of this compound, the (1R,3R)-cis enantiomer is the primary source of its insecticidal properties. wikipedia.org In contrast, the (1S,3S)-cis enantiomer is considered largely inactive or possesses significantly lower insecticidal efficacy. nih.govnih.gov This difference in activity underscores the precise structural fit required for the molecule to effectively bind to its target site in insects. Studies on aquatic invertebrates have quantified this difference, finding that the 1R-cis isomer was 15 to 38 times more active than the 1S-cis enantiomer. nih.gov It has been estimated that the (+) enantiomer, corresponding to the 1R-cis form, contributes to over 95% of the toxic activity against aquatic invertebrates in a racemic mixture of this compound. pnas.org
| Data Table 2: Differential Activity of this compound Enantiomers | |
| Enantiomer | Relative Biological Activity |
| (1R,3R)-cis-permethrin | Highly active insecticidally. wikipedia.org Responsible for the majority of the compound's efficacy. nih.govpnas.org |
| (1S,3S)-cis-permethrin | Largely inactive or significantly less active. nih.govnih.gov |
The primary mechanism of action for pyrethroid insecticides is their interaction with voltage-gated sodium channels in the nervous systems of insects. nih.govinchem.org Pyrethroids bind to these channels, modifying their function by delaying their closure, which leads to nerve hyperexcitability, paralysis, and eventual death of the insect.
This interaction is highly stereospecific. inchem.org The (1R,3R)-cis-permethrin enantiomer binds effectively to a specific site on the sodium channel, inducing the neurotoxic effect. Conversely, the inactive (1S,3S)-cis enantiomer does not effectively modify the channel's function. nih.gov However, research indicates that the inactive 1S-cis isomer can act as a competitive antagonist, meaning it can bind to the same site as the active 1R-cis isomer without triggering the toxic effect, thereby blocking the active isomer from binding. nih.govinchem.org
While the sodium channel is the primary target, research has also explored interactions with other biological receptors. For instance, studies investigating the potential endocrine-disrupting activity of permethrin isomers have examined their binding to the androgen receptor (AR). nih.govmdpi.com In these studies, both the (1R,3R)-cis and (1S,3S)-cis enantiomers were found to interact with the AR's ligand-binding pocket. nih.govmdpi.com Interestingly, unlike the highly stereoselective interaction with sodium channels, significant stereoselective differences were not observed in their binding to the androgen receptor, suggesting that both cis enantiomers have a similar potential to interfere with AR function. researchgate.netmdpi.com
Environmental Dynamics and Degradation Pathways of Cis Permethrin
Abiotic Transformation Processes
Abiotic degradation of cis-permethrin primarily occurs through photodegradation and hydrolysis, influenced by environmental factors such as sunlight, pH, and the matrix in which the compound is present.
Photodegradation Mechanisms and Kinetic Analysis
Photodegradation is a significant pathway for the breakdown of this compound in the environment, particularly on soil surfaces and in water. who.int Exposure to sunlight can induce several chemical changes in the this compound molecule. The primary reactions involved are cis-trans isomerization and cleavage of the ester linkage. who.intresearchgate.netepa.gov This results in the formation of 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Cl2CA). researchgate.netepa.gov
Kinetic studies reveal that the rate of photodegradation is influenced by the specific isomer and environmental conditions. For instance, under artificial light (λ >290 nm) in various solvents, the half-life of this compound was found to be up to 50 minutes, which was longer than that of its trans-isomer. nih.gov In pond water exposed to sunlight, the photolysis half-life for this compound was determined to be approximately 27.1 hours. On plant surfaces, the degradation half-life of this compound is around 9 to 10 days. who.intinchem.orgccme.ca
Other photoproducts can also be formed, though often in smaller quantities. These can include monochloropermethrin through reductive dechlorination, 3-phenoxybenzaldehyde (B142659), and the corresponding acid. researchgate.net The photochemical reactions are complex and can lead to a variety of degradation products. rsc.org
Hydrolytic Stability and Chemical Fate in Diverse Environmental Matrices
The hydrolytic stability of this compound is highly dependent on the pH of the surrounding medium. It is relatively stable in neutral and weakly acidic conditions. nih.gov However, under alkaline conditions (pH 9), hydrolysis occurs more readily, with a reported half-life of about 50 days at 25°C. wfduk.org The primary hydrolytic degradation pathway is the cleavage of the ester bond, yielding the same primary products as photodegradation: 3-phenoxybenzyl alcohol and Cl2CA. epa.govethz.ch
In various environmental matrices, the fate of this compound is influenced by its strong affinity for soil and sediment. ccme.ca This sorption can reduce its availability for degradation in the aqueous phase. In soil, the half-life of permethrin (B1679614) is generally reported to be around 28 to 39.5 days, with the cis-isomer being more persistent than the trans-isomer. who.intorst.edu For example, one study found the half-life of this compound in soil to be greater than 64 days. In anaerobic soil and aquatic environments, this compound is even more persistent, with half-lives of 204 days and 113-175 days, respectively. epa.gov The degradation products in soil are primarily 3-phenoxybenzoic acid, 3-phenoxybenzyl alcohol, and cis/trans-DCVA, which are considered transitory. epa.gov
Table 1: Abiotic Degradation Half-life of this compound in Various Environmental Conditions
| Environmental Matrix | Condition | Half-life of this compound | Reference(s) |
|---|---|---|---|
| Methanol (B129727)/Acetone Solution | Artificial Light (λ >290 nm) | Up to 50 minutes | nih.gov |
| Pond Water | Sunlight | 27.1 hours | |
| Plant Surfaces | Field Conditions | 9-10 days | who.intinchem.orgccme.ca |
| Water (pH 9) | 25°C | 50 days | wfduk.org |
| Soil (Aerobic) | Laboratory Conditions | > 64 days | |
| Soil (Anaerobic) | Laboratory Conditions | 204 days | epa.gov |
| Aquatic Sediment (Anaerobic) | Laboratory Conditions | 113-175 days | epa.gov |
Biotic Transformation Mechanisms
Microbial activity plays a crucial role in the degradation of this compound in both terrestrial and aquatic ecosystems. Various microorganisms have been identified that can break down this insecticide through enzymatic processes.
Microbial Degradation in Terrestrial and Aquatic Ecosystems
A wide range of bacteria and fungi are capable of degrading permethrin. nih.govnih.govfrontiersin.org In soil, microbial degradation is a primary dissipation pathway, with the lack of degradation in sterile soils indicating its importance. epa.gov The rate of degradation is influenced by soil type, temperature, moisture, and the microbial community present. ccme.cafrontiersin.org Generally, the trans-isomer of permethrin degrades more rapidly than the cis-isomer in soil. who.int
Numerous bacterial genera have been identified as capable of degrading pyrethroids, including Acinetobacter, Bacillus, Brevibacillus, Ochrobactrum, Pseudomonas, Serratia, and Sphingobium. nih.govimrpress.comresearchgate.net Fungal genera such as Aspergillus, Candida, and Trichoderma also contribute to the degradation process. nih.gov For example, the bacterial strain Acinetobacter baumannii ZH-14 has been shown to completely degrade 50 mg/L of permethrin within 72 hours under optimal conditions. researchgate.netnih.gov In aquatic systems, microorganisms also contribute to permethrin breakdown, although its strong sorption to sediment can limit bioavailability. ccme.ca Some studies have shown that vegetation in aquatic ecosystems can enhance the reduction of this compound concentrations. wur.nl
Enantioselective Biodegradation and Mineralization Rates
This compound is a chiral compound, existing as a pair of enantiomers. Studies using radiolabeled permethrin have demonstrated that biodegradation can be enantioselective. frontiersin.orgnih.govacs.org It has been observed that the R-enantiomer of both cis- and trans-permethrin (B105639) tends to be mineralized more rapidly than the S-enantiomer following hydrolysis. frontiersin.orgnih.gov The degradation products originating from this compound have been found to be more persistent in the soil environment compared to those from the trans-isomer. frontiersin.orgnih.gov
Enantioselectivity is not only observed in the dissipation of the parent compound but also in the formation kinetics of intermediate transformation products. nih.govacs.org The half-life for the enantioselective degradation of this compound in soil and sediment under field conditions has been reported to be in the range of 99–141 days. frontiersin.org
Elucidation of Key Microbial Enzymes and Metabolic Pathways
The primary and most crucial step in the microbial degradation of this compound is the hydrolysis of the ester bond. ethz.chmdpi.com This reaction is catalyzed by a class of enzymes known as carboxylesterases (CEs), which are a type of hydrolase. researchgate.netectodev.comasm.org These enzymes split the ester linkage to form 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. ethz.chectodev.com
Several pyrethroid-hydrolyzing carboxylesterases have been identified and characterized from various microbial sources. For example, the carboxylesterase PytH from Sphingobium faniae JZ-2 can efficiently hydrolyze a range of pyrethroids, including permethrin. asm.org Other enzymes, such as those from Bacillus cereus, also exhibit permethrinase activity. nih.gov
Following the initial hydrolysis, the resulting metabolites are further broken down. 3-Phenoxybenzyl alcohol is oxidized to 3-phenoxybenzaldehyde and then to 3-phenoxybenzoic acid, a major intermediate in pyrethroid metabolism. ethz.chresearchgate.netnih.gov This intermediate can then undergo further degradation, including dioxygenation, leading to the cleavage of the ether bond to produce phenol (B47542) and 3,4-dihydroxybenzoate. ethz.ch The other initial product, the cyclopropanecarboxylate (B1236923) side chain, is eventually mineralized to CO2, although the specific pathways and organisms involved are not fully elucidated. ethz.ch
Table 2: Key Microbial Enzymes in this compound Degradation
| Enzyme | Enzyme Class | Microbial Source (Example) | Role in Degradation Pathway | Reference(s) |
|---|---|---|---|---|
| Carboxylesterase (e.g., PytH, Permethrinase) | Hydrolase | Sphingobium faniae, Bacillus cereus | Hydrolysis of the ester bond | nih.govasm.org |
| 3-Phenoxybenzaldehyde Dehydrogenase | Dehydrogenase | Pseudomonas sp. | Oxidation of 3-phenoxybenzaldehyde to 3-phenoxybenzoic acid | frontiersin.org |
| 3-Phenoxybenzoic Acid Hydroxylase | Hydroxylase | Pseudomonas sp. | Hydroxylation of 3-phenoxybenzoic acid | frontiersin.org |
| 4-Hydroxy-PBA Dioxygenase | Dioxygenase | Pseudomonas sp. | Dioxygenation of hydroxylated 3-phenoxybenzoic acid | frontiersin.org |
Environmental Distribution and Persistence of this compound
The environmental behavior of this compound is characterized by its strong affinity for soil and sediment, limited mobility in water, and greater persistence compared to its trans-isomer.
Sorption, Desorption, and Mobility in Soil-Water Systems
This compound exhibits strong sorption to soil and sediment, a characteristic that significantly limits its mobility in the environment. researchgate.net This high affinity for particulate matter is attributed to its nonpolar nature, low water solubility, and high octanol-water partition coefficient. researchgate.net The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for permethrin is high, with reported values ranging from 10,471 to 86,000, indicating a strong tendency to bind to soil and sediment. researchgate.netwfduk.org In one study, the Koc value for this compound was specifically determined to be 938 in a silty clay loam soil. koreascience.kr
This strong adsorption to soil particles means that this compound is generally immobile and has a low potential for leaching into groundwater. koreascience.krorst.educcme.ca Studies have shown that very little downward movement of permethrin and its degradates occurs in soil. who.int In a soil column leaching experiment, only 0.07% of the applied this compound was found in the leachate water after being leached with three pore volumes of water. koreascience.kr The majority of the compound remained in the treated zone of the soil. koreascience.kr While desorption can occur, it is generally minimal, even after multiple water rinses. ccme.ca
The strong binding of this compound to soil and sediment makes these environmental compartments the primary sinks for the compound. nih.gov However, sediment-bound residues can be transported into surface waters during runoff events, particularly those involving heavy soil erosion.
Interactive Data Table: Sorption and Mobility of Permethrin Isomers
| Parameter | This compound | trans-Permethrin | Soil Type | Reference |
| Koc Value | 938 | 877 | Silty Clay Loam | koreascience.kr |
| Distribution Coefficient (Kd) | 10.7 | 10.0 | Silty Clay Loam | koreascience.kr |
| % Leached in Soil Column | 0.07% | 0.05% | Silty Clay Loam | koreascience.kr |
Inter-Compartmental Transport and Distribution in Environmental Systems
The transport of this compound between different environmental compartments (air, water, soil, and biota) is largely governed by its physical and chemical properties. Its low vapor pressure and low Henry's Law constant suggest that volatilization from soil and water surfaces is not a significant transport pathway. researchgate.netregulations.gov However, aerial drift can occur during spray applications, leading to deposition on non-target areas. montana.edu One study detected quantifiable air concentrations of permethrin one hour after a truck-mounted application. montana.edu
Once in the aquatic environment, this compound rapidly partitions from the water column to suspended solids and sediment due to its strong sorption characteristics. orst.educcme.caepa.gov This leads to a rapid decrease in the concentration of this compound in the water phase. nih.gov In model outdoor ponds, the hydrosoil (sediment) was identified as the major sink for permethrin. nih.gov
Transport from soil to water can occur through surface runoff, primarily associated with eroded soil particles. ccme.ca The potential for groundwater contamination is considered very low due to the strong soil binding and low leaching potential. orst.educcme.caccme.ca
Bioaccumulation in aquatic organisms can occur, with reported bioconcentration factors ranging from 43 to 750. who.int However, absorbed permethrin is generally lost rapidly when the organism is transferred to clean water. who.int In milk from treated cows, the cis-isomer was found to predominate over the trans-isomer. who.int
Isomer-Specific Environmental Half-Lives and Persistence Studies
A consistent finding across numerous studies is that this compound is more persistent in the environment than trans-permethrin. who.intepa.gov This difference in persistence is observed in soil, sediment, and water. nih.gov The greater stability of the cis-isomer is attributed to its lower susceptibility to enzymatic hydrolysis of the ester linkage. europa.eu
The half-life of this compound varies depending on the environmental compartment and conditions such as temperature and microbial activity. In soil, the half-life of this compound has been reported to be greater than 64 days in some studies. Another study found the half-life of this compound in soil to be 55, 12, and 27 days at 10, 25, and 40°C, respectively. nih.gov In aquatic sediments, the half-life of this compound was found to be between 98 and 142 days. researchgate.net
In the water column, photolysis is a significant degradation pathway. The photolytic half-life of this compound in pond water was determined to be approximately 27.1 hours. In general, the degradation of permethrin is more rapid in the aqueous phase than when it is adsorbed to sediment.
Interactive Data Table: Environmental Half-Lives of Permethrin Isomers
| Isomer | Medium | Half-Life | Conditions | Reference |
| This compound | Soil | > 64 days | - | |
| trans-Permethrin | Soil | 32-34 days | - | |
| This compound | Soil | 55 days | 10°C | nih.gov |
| trans-Permethrin | Soil | 14 days | 10°C | nih.gov |
| This compound | Soil | 12 days | 25°C | nih.gov |
| trans-Permethrin | Soil | 5 days | 25°C | nih.gov |
| This compound | Soil | 27 days | 40°C | nih.gov |
| trans-Permethrin | Soil | 4 days | 40°C | nih.gov |
| This compound | Pond Water (Photolysis) | 27.1 hours | - | |
| trans-Permethrin | Pond Water (Photolysis) | 19.6 hours | - | |
| This compound | Sediment | 98-142 days | Aerobic, 20°C | researchgate.net |
| trans-Permethrin | Sediment | 60-312 days | Aerobic, 20°C | researchgate.net |
Identification and Fate of Environmental Degradation Products
The degradation of this compound in the environment proceeds through several pathways, primarily hydrolysis, photolysis, and microbial degradation. who.intepa.gov The major initial degradation step involves the cleavage of the ester linkage. who.intepa.gov
This ester cleavage results in the formation of two primary degradation products: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) and 3-phenoxybenzyl alcohol (3-PBAIc) . orst.edunih.govepa.gov These products have been identified in soil, water, and sediment following permethrin application. nih.govepa.gov The 3-phenoxybenzyl alcohol can be further oxidized to form 3-phenoxybenzoic acid (3-PBacid) . nih.govepa.govoup.com
These degradation products are generally considered to be less toxic than the parent permethrin compound. who.intinchem.org They are also more mobile in soil than the parent compound. ccme.ca Studies have shown that DCVA and 3-PBacid are somewhat mobile in soil, while 3-PBAIc has low mobility. ccme.ca
Under aerobic conditions, these initial degradation products can be further broken down, ultimately leading to the formation of carbon dioxide. who.int However, the degradation products of this compound have been found to be more persistent than those originating from trans-permethrin. acs.orgnih.gov
Another degradation pathway, particularly under photolytic conditions, is the isomerization of the cyclopropane (B1198618) ring, leading to the interconversion between cis- and trans-isomers. wfduk.org
Metabolic Pathways and Biotransformation in Non Human Biological Systems
Comparative Metabolism Across Representative Model Organisms
The metabolism of cis-permethrin has been investigated in a range of non-human model organisms, revealing both similarities and key differences in metabolic fate. In mammals such as rats, goats, cows, and hens, the principal metabolic routes are consistent, involving ester hydrolysis and oxidation, followed by conjugation of the resulting metabolites. europa.eu However, the cis-isomer is less susceptible to enzymatic hydrolysis of the ester linkage, leading to its slower excretion compared to the trans-isomer. europa.eu Studies in rats have shown that after oral administration, this compound residues are higher and more persistent in fat and brain tissues than those of trans-permethrin (B105639). nih.gov
In fish, such as the Japanese medaka and rainbow trout, metabolism also proceeds via oxidation and esterase cleavage. nih.govresearchgate.net Notably, fish can produce hydroxylated metabolites of permethrin (B1679614) that exhibit greater estrogenic activity than the parent compound. researchgate.net In insects, metabolism is a critical factor in resistance. While mammals can more effectively metabolize pyrethroids before they exert significant neurotoxic effects, the sensitivity of insect sodium channels, coupled with their metabolic capabilities, dictates their susceptibility. orst.edu
The following table provides a comparative overview of this compound metabolism in different model organisms.
| Organism | Primary Metabolic Pathways | Key Findings |
| Rat | Ester hydrolysis, oxidation, conjugation | Slower hydrolysis and excretion compared to trans-permethrin. europa.eu Higher residue levels in fat and brain. nih.gov Metabolism dominated by oxidation. nih.gov |
| Fish (Medaka, Trout) | Oxidation, esterase cleavage | Stereoselective biotransformation to estrogenic metabolites. nih.govresearchgate.net |
| Insects | Ester hydrolysis, oxidation | Metabolic rate is a key determinant of insecticide resistance. nih.gov |
| Goat, Cow, Hen | Ester hydrolysis, oxidation, conjugation | Similar major metabolic routes to rats. europa.eu |
Enzymatic Systems Governing Biotransformation
Two primary enzyme families are responsible for the biotransformation of this compound: carboxylesterases (CEs) and cytochrome P450 monooxygenases (CYPs). nih.govnih.gov
Carboxylesterases (CEs) are crucial for the hydrolytic cleavage of the ester bond in permethrin, which is generally considered a detoxification step. nih.govresearchgate.net However, the hydrolysis of this compound is significantly slower than that of trans-permethrin. researchgate.net Studies using purified human and rat CEs demonstrated that trans-permethrin is hydrolyzed much more efficiently than the cis-isomer. nih.gov This resistance to hydrolysis contributes to the greater persistence and, in some cases, higher toxicity of this compound. europa.eunih.gov
Cytochrome P450 (CYP) monooxygenases play a predominant role in the metabolism of the more hydrolytically stable cis-isomer. nih.gov These enzymes catalyze oxidative reactions at various positions on the molecule. nih.govwho.int In rats, this compound is more likely to undergo oxidative metabolism than its trans counterpart. nih.gov Specific CYP enzymes, such as CYP2C6 and CYP3A1 in rats, are involved in the oxidation of permethrin metabolites. researchgate.net In fish, CYP-catalyzed hydroxylation has been confirmed as a key pathway. nih.govacs.org Inhibition of these oxidative enzymes can increase the neurotoxicity of permethrin. nih.gov
The table below summarizes the roles of these enzymatic systems.
| Enzymatic System | Role in this compound Metabolism | Key Characteristics |
| Carboxylesterases (CEs) | Hydrolysis of the ester bond | Significantly less efficient for this compound compared to trans-permethrin. nih.govresearchgate.net |
| Cytochrome P450 (CYPs) | Oxidation of the molecule | The dominant metabolic pathway for this compound. nih.gov Produces hydroxylated metabolites. nih.govwho.int |
Stereoselective Metabolic Transformations
The metabolism of permethrin is highly stereoselective, with different stereoisomers being processed at different rates and sometimes via different pathways. The cis- and trans-isomers at the C3 position of the cyclopropane (B1198618) ring are the most significant in this regard. As established, this compound is metabolized more slowly by esterases than trans-permethrin. europa.euresearchgate.net
Further stereoselectivity is observed at the C1 position. For instance, in fish, 1S-cis-permethrin was found to have significantly higher estrogenic activity than the 1R-cis enantiomer, a difference attributed to stereoselective biotransformation into more estrogenic metabolites. nih.govresearchgate.netacs.org In contrast, while the insecticidal action of permethrin is largely due to the 1R-cis and 1R-trans forms, studies on mammalian cells showed no significant differences in the pro-apoptotic action between the different stereoisomers. aphar.at Research in rats indicated no significant metabolic difference between the 1R and 1RS isomers. nih.gov
Characterization and Biological Fate of Metabolites in Non-Human Matrices
The metabolism of this compound results in several key metabolites. The primary metabolites formed through ester hydrolysis are 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) and 3-phenoxybenzyl alcohol (3-PBAlc). researchgate.netmdpi.com Due to the resistance of this compound to hydrolysis, metabolites that retain the ester bond are also formed, particularly through oxidation, and are often excreted in the feces. nih.gov
Oxidative metabolism, primarily by CYPs, can occur at several sites on the molecule. In fish, all enantiomers of permethrin can be oxidized to a 4'-hydroxy permethrin (4'OH PM) metabolite. nih.govacs.org In rats, hydroxylation has been observed at the 4'-position. who.int The initial alcohol metabolite, 3-PBAlc, is further oxidized to 3-phenoxybenzaldehyde (B142659) (PBAld) and then to 3-phenoxybenzoic acid (PBAcid). researchgate.netresearchgate.net
These primary metabolites often undergo secondary, or Phase II, conjugation reactions before excretion. The acidic metabolites, such as DCCA and PBAcid, can be conjugated with glucuronic acid, while the phenolic metabolite (4'-hydroxy permethrin) can be conjugated with sulfate. nih.gov
In laying hens, this compound administration led to significantly higher residues in egg yolk and fat compared to the trans-isomer, consisting mostly of the unmetabolized parent compound. europa.eu In rats, higher levels of this compound compared to trans-permethrin are found in all organs, suggesting differences in absorption and cellular uptake. nih.gov Ultimately, the metabolites are excreted from the body, primarily in the urine and feces, within a few days in most mammals. europa.eu
The following table lists the major metabolites of this compound and their formation pathways.
| Metabolite | Formation Pathway |
| cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis-DCCA) | Ester hydrolysis |
| 3-phenoxybenzyl alcohol (3-PBAlc) | Ester hydrolysis |
| 4'-hydroxy permethrin (4'OH PM) | Oxidation (CYP-mediated) |
| 3-phenoxybenzaldehyde (PBAld) | Oxidation of 3-PBAlc |
| 3-phenoxybenzoic acid (PBAcid) | Oxidation of PBAld |
Mechanistic Research on Cis Permethrin S Biological Action
Molecular and Cellular Basis of Insecticidal Action
The primary insecticidal action of cis-permethrin, a synthetic pyrethroid, is rooted in its ability to disrupt the normal functioning of the insect nervous system. researchgate.netwikipedia.org The principal molecular target is the voltage-gated sodium channels located in the neuronal membranes of insects. researchgate.netmdpi.comnih.gov These channels are crucial for the initiation and propagation of action potentials, the electrical signals that travel along nerves. mdpi.com
This compound binds to these sodium channels, altering their gating properties. wikipedia.orgmdpi.com Specifically, it prolongs the opening of the sodium channels by inhibiting their inactivation and deactivation processes. mdpi.comnih.gov This leads to a persistent influx of sodium ions into the nerve cell, causing membrane depolarization. nih.gov The result is a state of hyperexcitability, characterized by repetitive nerve discharges in response to a single stimulus. nih.gov This uncontrolled firing ultimately leads to nerve conduction blockage, paralysis, and the death of the insect. mdpi.com
Research indicates that pyrethroids, including permethrin (B1679614), preferentially bind to the open state of the sodium channels. mdpi.comnih.gov The binding site is located on the α subunit of the sodium channel protein. nih.gov Computational models and mutational analyses have proposed two potential receptor sites for pyrethroids, termed PyR1 and PyR2, at the interface of different domains within the sodium channel structure. mdpi.com The [1R,cis] isomer of permethrin is recognized as the most insecticidally active isomer. who.intnih.gov Insects are significantly more susceptible to pyrethroids like permethrin than mammals due to several factors, including increased sensitivity of their sodium channels, smaller body size, and lower body temperature. equiterre.orgmdpi.com
Comparative Biological Efficacy of Isomers and Enantiomers in Target Arthropod Species
Permethrin is a chiral molecule existing as a mixture of stereoisomers, with cis and trans geometric isomers, each having a pair of enantiomers (1R and 1S). who.int The biological efficacy of these isomers against target arthropod species varies significantly.
However, some studies present contrasting findings depending on the target species. For instance, research on Aedes aegypti and Aedes albopictus mosquitoes found that trans-permethrin (B105639) was more effective as a larvicide than the cis-trans mixture or this compound alone. scielo.br This is contrary to the general observation in most insect species where the cis isomer is more active. scielo.br The differing susceptibility can be attributed to species-specific differences in the target site (the sodium channel) and metabolic pathways, such as the rate of hydrolysis by esterases, which can detoxify the insecticide. scielo.br
The following table summarizes the comparative larvicidal efficacy of permethrin isomers against Aedes mosquitoes from one study. scielo.br
| Insecticide | Species | LC50 (ppb) |
| This compound | Aedes aegypti | 4.457 |
| Aedes albopictus | 10.068 | |
| trans-Permethrin | Aedes aegypti | 1.510 |
| Aedes albopictus | 3.883 | |
| Permethrin (cis:trans 1:1) | Aedes aegypti | 3.143 |
| Aedes albopictus | 4.933 |
This interactive table is based on data from Gómez et al. and compares the median lethal concentration (LC50) of different permethrin isomers required to kill 50% of the larval population of two mosquito species.
Research on Ecological Impact and Mechanisms of Effect on Non-Target Organisms
This compound is highly toxic to a wide range of aquatic organisms, including invertebrates and fish. orst.educcme.caccme.ca The primary mechanism of toxicity in these non-target species is the same as in insects: disruption of sodium channel function in the nervous system. orst.educcme.ca This leads to physiological and behavioral effects such as restlessness, incoordination, hyperactivity, and eventually paralysis and death. ccme.ca
Aquatic Invertebrates: Aquatic arthropods are particularly sensitive. who.int Exposure can lead to increased drift in streams, as affected organisms are dislodged from the substrate. who.int Studies have documented significant increases in the downstream drift of mayflies, caddisflies, stoneflies, and chironomids following permethrin application. who.int Permethrin that binds to sediment can also be toxic to burrowing organisms like the freshwater amphipod Hyalella azteca. orst.edu
Ichthyofauna (Fish): Fish are extremely susceptible to permethrin, with toxicity varying by species, life stage, and water temperature. who.intccme.ca The high toxicity in fish is partly attributed to their slower metabolism and elimination of the compound compared to mammals and birds. cabidigitallibrary.orgnih.gov The lethal action in fish is not limited to neurotoxicity; it also involves impacts on respiratory surfaces and renal ion regulation. ccme.ca Some studies have noted that the cis-isomer is more toxic to fish than the trans-isomer, although conflicting data exists. ccme.ca Bifenthrin and permethrin have been shown to potentially delay the synthesis of egg proteins in juvenile fish. nih.gov
The table below presents acute toxicity data for permethrin in several aquatic species.
| Species | Endpoint | Concentration (µg/L) |
| Rainbow Trout (Oncorhynchus mykiss) - larval | 96-h LC50 | 0.62 who.int |
| Rainbow Trout (Oncorhynchus mykiss) - adult | 96-h LC50 | 2.5 orst.edu |
| Bluegill Sunfish (Lepomis macrochirus) | 48-h LC50 | 1.8 orst.edu |
| Daphnia (water flea) | 48-h LC50 | 0.6 orst.edu |
| Mysid Shrimp | 96-h LC50 | 0.02 scielo.sa.cr |
| Atlantic Silverside (Menidia menidia) | 96-h LC50 | 2.2 ccme.ca |
This interactive table shows the concentration of permethrin that is lethal to 50% of the test organisms (LC50) over a specified time period, highlighting its high toxicity to aquatic life.
This compound's broad-spectrum activity means it also affects non-target terrestrial arthropods, including beneficial insects and crucial pollinators. wikipedia.orgnationbuilder.com
Beneficial Arthropods: Permethrin is toxic to many beneficial predatory insects and mites, which can disrupt natural pest control balances in agricultural ecosystems. who.intnationbuilder.com One study found that permethrin caused 99% mortality in 12 out of 13 beneficial arthropod species tested, with effects lasting over 30 days. nationbuilder.com
Pollinators: Honey bees (Apis mellifera) are highly sensitive to this compound. who.intburlesontx.com It is toxic upon direct contact, with a topical LD50 (the dose that is lethal to 50% of bees) of 0.11 µ g/bee . who.int While permethrin has a repellent effect that can reduce direct contact in the field, its presence on flowering plants or in contaminated resources like water can still pose a significant risk. who.intscielo.org.mx Exposure to sub-lethal doses of pesticides, including pyrethroids, can affect bee behavior, foraging, longevity, and memory. scielo.org.mx The use of permethrin as a biocide in livestock farming has also been identified as a potential, previously unrecognized, route of exposure for pollinators. nih.gov Particulate matter from cattle feed yards has been found to contain permethrin, which can be transported by air and expose bees. nih.gov
Pesticide Resistance in Target Populations: Mechanisms and Management
Biochemical Mechanisms of Resistance (e.g., Esterase and Oxidase Overexpression)
Biochemical resistance to cis-Permethrin often involves the enhanced metabolism of the insecticide by detoxification enzymes. The two primary enzyme families implicated are esterases and cytochrome P450 monooxygenases (oxidases).
Esterase Overexpression: Elevated esterase activity can lead to the rapid breakdown of this compound through the hydrolysis of its ester bond. While this mechanism is a known contributor to pyrethroid resistance in general, its specific role in this compound resistance can vary among insect species. For instance, in some resistant strains of mosquitoes, elevated esterase levels have been observed, although their direct contribution to this compound resistance is not always as pronounced as that of oxidases. ird.frnih.gov
Oxidase Overexpression: Cytochrome P450 monooxygenases are a major factor in metabolic resistance to pyrethroids, including this compound. nih.gov Overexpression of specific P450 genes can lead to increased detoxification of the insecticide. peercommunityjournal.org For example, studies on Anopheles gambiae have identified the overexpression of the P450 gene CYP6P3 in permethrin-resistant populations. plos.org This enzyme has been shown to metabolize both cis- and trans-permethrin (B105639) isomers. plos.org Similarly, in Culex quinquefasciatus, several overexpressed P450 genes have been shown to be involved in permethrin (B1679614) metabolism. frontiersin.org Research has shown that some P450 enzymes exhibit a preference for metabolizing the trans-isomer of permethrin over the more toxic cis-isomer. lstmed.ac.uk The mechanisms leading to this overexpression can involve both cis- and trans-regulatory elements affecting the P450 genes. plos.org
Interactive Data Table: Enzyme Activity in Resistant Mosquito Strains
| Species | Strain | Resistance to | Enzyme System Implicated | Fold Increase in Activity | Reference |
| Anopheles gambiae | Field Population | Permethrin | Cytochrome P450 (CYP6P3) | Significantly Overexpressed | plos.org |
| Culex quinquefasciatus | IMR-PSS | Permethrin | Oxidases | High | mdpi.com |
| Aedes aegypti | Key Largo | Biomist® 30+30 | Oxidases, Esterases | Elevated | nih.gov |
| Anopheles stephensi | DDT-R | This compound | None (synergists ineffective) | - | biodiversitylibrary.org |
Target Site Insensitivity and Related Resistance Mechanisms
The primary target site for this compound and other pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system. plos.org Mutations in the gene encoding this channel can lead to reduced sensitivity of the target site, a mechanism known as knockdown resistance (kdr).
This insensitivity prevents the insecticide from effectively binding to and disrupting the normal function of the sodium channels, allowing the insect to survive exposure. researchgate.net The L1014F mutation is a well-documented kdr mutation that confers resistance to pyrethroids, including permethrin, in various mosquito species like Culex quinquefasciatus. researchgate.net Other significant mutations associated with pyrethroid resistance in Aedes aegypti include V1016I and F1534C. frontiersin.org The presence of multiple kdr mutations, such as the V410L, V1016I, and F1534C combination, can result in even higher levels of resistance. semanticscholar.orgnih.gov Neurophysiological studies have confirmed that resistant strains with these mutations require significantly higher concentrations of this compound to induce effects on nerve signaling compared to susceptible strains. biodiversitylibrary.org
Genetic and Molecular Basis of Resistance Evolution
The evolution of resistance to this compound is a classic example of natural selection. The genetic basis for this evolution lies in the presence and selection of resistance-conferring alleles within a pest population.
Gene Mutations: The most prominent genetic mechanism is the point mutation in the para-type voltage-gated sodium channel gene, leading to kdr. researchgate.net Multiple kdr mutations have been identified in various insect populations, and their frequencies often increase in areas with heavy insecticide use. frontiersin.orgnih.gov For example, in Aedes aegypti, the F1534C mutation is thought to have appeared first, providing a low level of resistance, followed by the V1016I mutation which, in combination, confers higher resistance. nih.gov
Gene Amplification and Overexpression: Metabolic resistance is often linked to the amplification or overexpression of detoxification enzyme genes, such as those encoding cytochrome P450s. peercommunityjournal.org This can result from changes in cis-regulatory elements or trans-acting transcription factors. plos.org For instance, a study on Culex quinquefasciatus found that a P450 gene, Cyp9m10, was highly overexpressed due to a combination of a cis-acting mutation and gene duplication. nih.gov
Genetic Linkage: The genes responsible for different resistance mechanisms can be genetically linked, leading to the co-selection of multiple resistance types.
The continuous application of this compound creates a strong selective pressure, favoring the survival and reproduction of individuals carrying these resistance alleles. Over generations, this leads to an increase in the frequency of these alleles in the population, resulting in widespread resistance.
Research into Resistance Management Strategies and Countermeasures
Effective management of this compound resistance is crucial to maintain its efficacy in pest control programs. Research has focused on several key strategies:
Monitoring and Surveillance: Regular monitoring of resistance levels in pest populations is the first step in managing resistance. cicr.org.in This allows for the early detection of resistance and the implementation of appropriate strategies.
Insecticide Rotation and Mosaics: Rotating insecticides with different modes of action is a cornerstone of resistance management. This approach aims to reduce the selection pressure for any single resistance mechanism. Using a mosaic of different insecticides in different areas can also help to slow the spread of resistance.
Use of Synergists: Synergists are chemicals that can inhibit the enzymes responsible for metabolic resistance. While the effectiveness of synergists like piperonyl butoxide (PBO) can be limited in cases where target-site insensitivity is the primary resistance mechanism, they can be valuable in combating metabolic resistance. nih.govoup.com
Development of Novel Insecticides: Ongoing research focuses on discovering and developing new insecticides with novel modes of action to which there is no pre-existing resistance.
Research continues to explore the complex interactions between different resistance mechanisms and to develop more sustainable and effective resistance management strategies. researchgate.net
Advanced Analytical Methodologies for Isomer Specific Analysis of Cis Permethrin
Chromatographic Separation Techniques
Chromatographic methods are central to the separation of cis-permethrin from its diastereomer, trans-permethrin (B105639), and its corresponding enantiomers. semanticscholar.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely utilized for this purpose. semanticscholar.orgresearchgate.net
Enantioselective Chromatography
The separation of the enantiomers of this compound requires the use of chiral stationary phases (CSPs).
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC has proven effective in resolving all four stereoisomers of permethrin (B1679614). Cellulose-based chiral columns, such as Chiralcel OD-H and Chiralcel OJ-H, are frequently employed. researchgate.net For instance, a method using a Chiralcel OJ-H column with a mobile phase of hexane (B92381)/isopropanol (100:2, v/v) has demonstrated efficient separation of the four permethrin enantiomers. semanticscholar.orgresearchgate.net Another approach utilized a chiral β-cyclodextrin-based stationary phase with a methanol (B129727) and water mobile phase under gradient conditions to separate all four enantiomers. nih.gov Ultra-Performance Convergence Chromatography (UPC²) has also emerged as a powerful technique, achieving baseline resolution of all four permethrin isomers in under six minutes, offering a significant advantage over longer HPLC methods.
Chiral Gas Chromatography (GC): Enantioselective GC is another valuable tool for the analysis of this compound enantiomers. A β-cyclodextrin-based enantioselective column has been successfully used to achieve baseline separation of the enantiomers of (Z)-cis-bifenthrin and this compound in water samples. acs.orgnih.gov One study detailed the use of a BGB-172 column (20% tert-butyldimethylsilyl-β-cyclodextrin dissolved in 15% diphenyl-polysiloxane and 85% dimethylpolysiloxane) for the optimal separation of this compound enantiomers. pnas.org The analysis showed that the (+)-enantiomer eluted before the (-)-enantiomer. pnas.orgresearchgate.net It is important to note that the stereoisomers of this compound have been found to be stable during GC analysis, unlike some other pyrethroids. nih.gov
Diastereomer Separation Methodologies
The separation of this compound from its diastereomer, trans-permethrin, can be achieved using achiral chromatographic techniques.
Gas Chromatography (GC): Capillary GC with various detectors is a standard method for separating and quantifying cis- and trans-permethrin. who.int The cis-diastereomer is typically the first to elute. who.int The Collaborative International Pesticides Analytical Council (CIPAC) has established a capillary GC-FID method using triphenylphosphate as an internal standard for determining the total permethrin content and the cis:trans isomer ratio. who.int
High-Performance Liquid Chromatography (HPLC): HPLC with achiral stationary phases, such as silica-gel or C18 columns, is also widely used for diastereomer separation. semanticscholar.orgresearchgate.netnih.gov A method using an achiral silica-gel column with a mobile phase of hexane/isopropanol can separate the cis and trans diastereomers. semanticscholar.orgresearchgate.net Reversed-phase HPLC on a C18 column with a mobile phase of acetonitrile (B52724) and water is also effective. nih.gov A validated HPLC method using a reversed-phase C-8 column has been reported for the simultaneous estimation of cis- and trans-permethrin isomers. gujr.com.pk
Spectrometric Detection and Quantification Techniques
Following chromatographic separation, various spectrometric techniques are employed for the detection and quantification of this compound.
Mass Spectrometry (MS): GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. who.intresearchgate.netresearchgate.net Electron impact (EI) mass spectra can be used to confirm the identity of the diastereomers by comparison with an authentic standard. who.int For enhanced sensitivity in biological matrices, gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-MS) has been utilized. researchgate.netresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific technique used for the quantification of this compound and its metabolites in complex biological samples. researchgate.netnih.gov
Other Detectors: Flame Ionization Detection (FID) is commonly used with GC for the quantification of permethrin isomers, particularly in formulation analysis. who.int Electron Capture Detection (ECD) is another sensitive detector used in GC for the analysis of pyrethroids in environmental and biological samples. researchgate.netkoreascience.kr UV detection is frequently paired with HPLC for quantification. nih.govgujr.com.pk
Innovative Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices
The effective extraction and cleanup of this compound from complex matrices like soil, water, and biological tissues are critical for accurate analysis.
Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting permethrin from various samples. A two-step LLE method using diisopropyl ether and acetonitrile has been reported as the most sensitive for the simultaneous determination of cis- and trans-permethrin in rat plasma and brain. tandfonline.comtandfonline.com For water samples, extraction with hexane is a common practice. koreascience.kr
Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup and concentration. Florisil cartridges are often used for the cleanup of extracts from tissues and soil. researchgate.netiarc.fr Hydrophilic-lipophilic balance (HLB) columns have also been employed for the extraction of permethrin from plasma. tandfonline.com
Solid-Phase Microextraction (SPME): SPME is a rapid and solvent-free sample preparation technique ideal for analyzing the dissolved, bioavailable fraction of contaminants in aqueous media. acs.orgnih.gov It has been successfully coupled with enantioselective GC for the analysis of this compound enantiomers in water. acs.orgnih.gov
Accelerated Solvent Extraction (ASE): ASE is an innovative method that has been applied for the extraction of permethrin from materials like knitted fabrics. researchgate.net
QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been utilized for the pretreatment of soil samples, ensuring high recoveries of pyrethroid enantiomers. researchgate.net
Method Validation and Performance Evaluation for Research Applications
The validation of analytical methods is essential to ensure their reliability for research purposes. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
A summary of performance data from various validated methods for this compound analysis is presented below:
| Matrix | Analytical Technique | Extraction/Cleanup | LOQ | Recoveries (%) | Precision (RSD %) | Reference |
| Rat Plasma & Brain | GC-NCI-MS | Liquid-Liquid Extraction | 0.2 ng/mL | - | <15% | tandfonline.comtandfonline.comresearchgate.net |
| Rat Biological Matrices | LC-MS/MS | Liquid-Liquid Extraction | 4-80 ng/mL | 47-136% | <15% | researchgate.netnih.gov |
| Water | GC/MS | Solid-Phase Extraction | 2.0-6.0 ng/L (MDL) | 83-107% | 5-9% | usgs.gov |
| Soil | GC/MS | - | 1.0-2.6 µg/kg (MDL) | 82-101% | 3-9% | usgs.gov |
| Pharmaceutical Formulations | HPLC-UV | - | 5.40 ng (on column) | 99.24-100.72% | <2% | nih.govresearchgate.net |
| Water | SPME-Enantioselective GC | SPME | - | - | - | acs.orgnih.gov |
| Almond Twigs | GC-ECD | Sonication, SPE | 50 ng (working LOQ) | 87% | <13% | bioone.org |
These validated methods demonstrate the capability to accurately and precisely quantify this compound in a variety of matrices, which is fundamental for advancing research into its environmental behavior and toxicological effects.
Theoretical and Computational Approaches in Cis Permethrin Research
Molecular Modeling and Ligand-Target Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of a ligand (like cis-permethrin) when bound to a receptor to form a stable complex. These methods are crucial for understanding the molecular basis of toxicity, particularly for pyrethroids which target voltage-gated sodium channels (VGSCs).
Research has employed homology modeling to create three-dimensional structures of insect VGSCs, which are the primary targets of pyrethroids. pnas.orgacs.org For instance, a model of the Aedes aegypti sodium channel (AaNav1–1) was developed to investigate how pyrethroids bind. pnas.org Docking simulations with this model predicted binding sites for various pyrethroids, including the 1R-cis-permethrin isomer. pnas.org These simulations revealed that the phenyl ring of 1R-cis-permethrin binds between specific segments (IS6 and IIS6) of the sodium channel. pnas.org The interactions identified through docking help explain the state-dependent action of pyrethroids, where they bind preferentially to the open state of the channel, leading to its prolonged opening and subsequent nerve hyperexcitation.
Similarly, docking studies have been performed to understand the role of metabolic enzymes in insecticide resistance. Homology modeling of carboxylesterases from the house fly (Musca domestica) followed by docking with permethrin (B1679614) was used to visualize the interaction between the insecticide and the enzyme's catalytic site. scienceopen.com These simulations support experimental findings that these enzymes can metabolize permethrin, contributing to resistance. scienceopen.com In other studies, molecular docking has been used to investigate the binding of permethrin isomers to cytochrome P450 enzymes, such as CYP325A in Anopheles funestus, confirming that these enzymes can metabolize both type I (e.g., permethrin) and type II pyrethroids. lstmed.ac.uk
| Computational Study | Target Protein | Key Findings for Permethrin Isomers | Citation |
| Ligand Docking Simulation | Mosquito Sodium Channel (AaNav1-1) | Predicted binding complex for 1R-cis-permethrin, showing the phenyl ring binding between IS6 and IIS6 segments. | pnas.org |
| Homology Modeling & Docking | House Fly Carboxylesterases | Visualized interactions between permethrin and the catalytic triad (B1167595) of the enzyme, confirming metabolic potential. | scienceopen.com |
| Molecular Docking Simulation | Anopheles funestus CYP325A | Predicted that CYP325A binds and metabolizes type I pyrethroids like permethrin. | lstmed.ac.uk |
| Molecular Docking | Lygus pratensis VGSC | Analyzed binding patterns of permethrin with the VGSC to understand resistance mechanisms related to kdr mutations. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Studies for Isomeric Forms
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mst.dknih.gov For pyrethroids, QSAR studies are particularly valuable for differentiating the toxicity and behavior of various stereoisomers, as minor structural changes can lead to significant differences in activity. acs.orgsciforum.net
The toxicity of permethrin is highly dependent on its stereochemistry; cis-isomers are generally more toxic to mammals than trans-isomers, and the 1R-isomers are more insecticidally active. sciforum.net QSAR models help to quantify these differences by correlating specific structural descriptors (e.g., geometric, electronic, topological) with toxic endpoints. sciforum.net These models can be used to predict the toxicity of untested isomers or novel pyrethroid compounds, reducing the need for extensive animal testing. mst.dk
Developing robust QSAR models for pyrethroids requires careful consideration of isomeric forms. acs.orgresearchgate.net A proposed workflow for pyrethroid stereoisomers involves using a pharmacophore structural filter to determine if an isomer is a viable substrate for a particular metabolic enzyme, followed by a mechanism-specific QSAR to predict metabolic rates. acs.org Such approaches are essential for building accurate physiologically based pharmacokinetic (PBPK) models that account for isomer-specific metabolism. researchgate.netnih.gov The central principle is that chemicals with similar structures tend to have similar properties and biological activities, which allows for a "guilt by association" approach to predict toxicity. mst.dk
Toxicokinetic Modeling in Environmental and Biological Systems
Toxicokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. frontiersin.orgnih.gov These models use systems of differential equations to simulate the time course of a compound's concentration in various tissues. nih.govresearchgate.net For this compound, PBPK models have been developed for rats and humans to support risk assessment. frontiersin.orgnih.govoup.com
A key application of these models is extrapolating toxicological data between species and exposure routes. regulations.gov For example, a PBPK model for this compound in rats was developed and validated using in vitro to in vivo extrapolation (IVIVE). regulations.gov This involved measuring metabolic parameters (Vmax and Km) in liver microsomes and plasma and scaling them for use in the whole-organism model. regulations.gov The model successfully predicted the internal concentration of this compound in the brain, the target tissue for neurotoxicity. frontiersin.orgnih.gov
Generic PBPK models have been developed for the pyrethroid class, including this compound, to assess age-related differences in susceptibility. nih.govoup.com These life-stage models incorporate age-dependent physiological parameters and enzyme maturation profiles to predict internal doses in sensitive populations like children. oup.com Studies using these models have shown that for many pyrethroids, including this compound, efficient metabolism leads to comparable or lower brain exposure in children compared to adults for the same external exposure level. oup.com Furthermore, pregnancy-specific PBPK (pPBPK) models have been developed to characterize the kinetics of this compound in pregnant rats, predicting its transfer to and distribution in fetal tissues like the brain, liver, and blood. frontiersin.org
| PBPK Model Type | Organism | Key Features and Applications | Citation |
| Life-Stage PBPK Model | Human | Incorporates age-dependent physiology and enzyme maturation; predicts internal brain dose in different age groups. | nih.govoup.com |
| Pregnancy PBPK (pPBPK) Model | Rat | Describes maternal and fetal kinetics of this compound; predicts concentrations in fetal tissues. | frontiersin.org |
| IVIVE-based PBPK Model | Rat | Uses in vitro metabolism data to parameterize the model; evaluates age-specific kinetics. | regulations.gov |
| Multi-Compartment TK Model | Human | Predicts time courses of permethrin and its metabolites (DCCA, 3-PBA) in the body to aid in dose reconstruction from biomarker data. | nih.govresearchgate.netplos.org |
| Generic Pyrethroid PBPK Model | Rat & Human | Modified from a deltamethrin (B41696) model to simulate cis- and trans-permethrin (B105639) disposition; evaluates cross-chemical extrapolation. | oup.com |
Computational Predictions of Environmental Fate and Transformation
Computational models are used to predict the environmental fate of pesticides, including their persistence, degradation, and transport in soil, water, and air. For this compound, its environmental behavior is influenced by its physical-chemical properties, such as low water solubility and a high affinity for soil and sediment. researchgate.net
Studies on the degradation of permethrin in soil have shown that the cis-isomer is more persistent than the trans-isomer. For example, in one laboratory study, the half-life of this compound in sandy loam soil was found to be greater than 64 days, while the trans-isomer half-life was around 32-34 days. Temperature also affects degradation rates, with computational and experimental data showing that degradation is often most rapid at moderate temperatures (e.g., 25°C) due to optimal microbial activity. The degradation of this compound in soil primarily occurs via hydrolysis of the ester linkage, producing 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzoic acid. researchgate.net
In aquatic systems, this compound is also more stable than the trans-isomer. The photolytic half-life of this compound in pond water was determined to be approximately 27 hours, compared to about 20 hours for the trans-isomer. Degradation is faster in the aqueous phase than in sediment, where permethrin tends to adsorb strongly. Computational models like AgDrift™ have been used to estimate environmental concentrations following pesticide applications, although field studies suggest these models can be conservative, often overestimating actual environmental levels. montana.edu Quantum chemical analysis using density functional theory has also been applied to study the thermal decomposition pathways of permethrin, predicting the formation of degradation products. researchgate.net
| Environment | Isomer | Half-Life / Persistence Finding | Condition | Citation |
| Soil | This compound | > 64 days | Sandy loam, 0.1-1.0 ppm | |
| Soil | trans-Permethrin | ~32-34 days | Sandy loam, 0.1-1.0 ppm | |
| Soil | This compound | 12 days | Dubbs fine sandy loam, 25°C | |
| Soil | trans-Permethrin | 5 days | Dubbs fine sandy loam, 25°C | |
| Pond Water (Photolysis) | This compound | 27.1 ± 4.4 hours | Exposed to sunlight | |
| Pond Water (Photolysis) | trans-Permethrin | 19.6 ± 2.3 hours | Exposed to sunlight | |
| Flooded Sediment | This compound | ~85% remained after 12 weeks | Unsterilized |
Q & A
Q. What analytical methods are recommended for quantifying cis-permethrin and its metabolites in biological samples?
Gas chromatography–ion trap mass spectrometry (GC-ITMS) is a validated method for detecting this compound, trans-permethrin, and metabolites like 3-phenoxybenzoic acid (3-PBA) and dichlorovinyl cyclopropane carboxylic acid (DCCA) in blood, plasma, and tissues. Sample preparation involves liquid-liquid extraction with hexane/ethyl acetate, derivatization of metabolites, and addition of 1% formic acid to inhibit post-sampling degradation. Calibration curves should cover 0.1–100 µg/mL, with quality controls spiked at low, medium, and high concentrations .
Q. How should this compound stock solutions be prepared to ensure stability?
Dissolve this compound in acetone or acetonitrile at concentrations of 10–100 µg/mL. Store solutions at −20°C in amber glass vials to prevent photodegradation. Include formic acid (1% v/v) in biological samples post-collection to stabilize permethrin isomers and reduce enzymatic hydrolysis during storage .
Q. What are the critical parameters for differentiating cis- and trans-permethrin isomers experimentally?
Use chromatographic separation with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) and monitor isomer-specific ions (e.g., m/z 183 for this compound and m/z 187 for trans-permethrin). Confirm peak identities using retention times and daughter ion spectra from full-scan MS/MS analyses .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Standardize dosing (e.g., 5–20 mg/kg body weight in rats) and collect time-series samples (0–24 hours) from blood, plasma, and tissues (liver, fat, brain). Use physiological-based pharmacokinetic (PBPK) models to account for isomer-specific differences in absorption, distribution, and metabolism. Validate models with in vitro hepatic clearance data .
Advanced Research Questions
Q. How do metabolic pathways of this compound influence experimental design in toxicokinetic studies?
this compound undergoes cytochrome P450-mediated oxidation to form 3-PBA and cis-DCCA, while esterase hydrolysis contributes to trans-permethrin metabolism. Design studies to collect samples at critical time points (e.g., 2–6 hours post-dose) when metabolite concentrations peak. Use stable isotope-labeled internal standards (e.g., phenoxy-¹³C₆-cis-permethrin) to correct for matrix effects in quantitative analyses .
Q. What methodological challenges arise when reconciling conflicting data on isomer-specific toxicity?
Trans-permethrin exhibits faster metabolic clearance than this compound, leading to lower plasma concentrations but higher metabolite levels (e.g., 3-PBA). Address discrepancies by normalizing data to isomer purity (>97%) and controlling for enzymatic activity in biological matrices (e.g., adding esterase inhibitors). Cross-validate findings using in vitro hepatocyte assays and in vivo tissue distribution studies .
Q. How can researchers optimize environmental fate studies for this compound in aquatic systems?
Conduct field trials using vegetated drainage ditches to assess mitigation efficacy. Measure this compound half-lives (2.4–4.1 hours) and half-distances (22–347 meters) in water and sediment. Validate results with computational models that incorporate vegetation density, hydraulic retention time, and sediment adsorption coefficients .
Q. What strategies improve the reliability of PBPK models for human exposure assessment?
Integrate population-specific parameters (e.g., body weight, hepatic blood flow) and route-specific exposure data (oral, dermal, inhalation). Calibrate models using NHANES urinary metabolite data (cis-/trans-DCCA) and adjust for inter-individual variability in metabolic enzyme activity. Validate against clinical pharmacokinetic datasets .
Methodological Best Practices
- Ethical and Statistical Rigor : Obtain ethical approval for animal studies, specifying dose regimens and endpoints. Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (n = 3–6) and ANOVA for dose-response comparisons .
- Data Interpretation : Compare tissue-specific Tmax (e.g., 6 hours in blood vs. 24 hours in fat) and half-lives (e.g., 3.2 hours in liver) to infer isomer accumulation and clearance .
- Reporting Standards : Follow journal guidelines (e.g., Analytical and Bioanalytical Chemistry) for detailing extraction protocols, MS parameters, and model validation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
